2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-phenylphenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)26-16-12-23(13-17-26)28-22-10-14-25-15-11-22/h1-11,14-15,23H,12-13,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWSQQFCDVRCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound with potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy in treating various diseases, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound features a biphenyl moiety, a piperidine ring, and a pyridine derivative, contributing to its unique pharmacological profile. Its molecular formula is , and it has a molecular weight of 348.44 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key signaling pathways. Notably, it has been studied for its inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme implicated in the metabolism of endocannabinoids, which play crucial roles in neurodegenerative diseases and cancer progression .
Anticancer Properties
Recent studies have demonstrated that derivatives of biphenyl-based compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed potent inhibition of cell growth in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.0 |
| Compound B | HCT116 | 3.2 |
| Compound C | A431 | 4.5 |
Neurological Effects
The compound's interaction with MAGL suggests potential therapeutic benefits in neurological disorders. Inhibition of MAGL has been associated with neuroprotective effects and reduction of neuropathic pain . A related study indicated that MAGL inhibitors could enhance endocannabinoid signaling, providing relief in models of chronic pain .
Case Study: MAGL Inhibition and Pain Relief
A study involving the administration of MAGL inhibitors demonstrated a significant reduction in pain responses in animal models of neuropathy. The tested compound showed an IC50 value of 133.9 nM against human MAGL, indicating strong potency .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound remains limited, related compounds have shown favorable profiles regarding absorption and distribution. Toxicological assessments indicate that while some biphenyl derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish safety profiles .
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may act as an antagonist at specific receptors involved in neurological pathways. Its potential use in treating conditions such as migraines and other neurological disorders is under investigation. The compound's ability to penetrate the blood-brain barrier and exhibit favorable pharmacokinetics makes it a candidate for further studies in migraine therapy.
Antimicrobial Activity
Preliminary studies have shown that derivatives similar to this compound possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine and piperidine groups may enhance its activity against these pathogens, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Properties
The structural features of the compound indicate possible antioxidant activity. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. This aspect opens avenues for research into its protective effects against cellular damage.
Synthesis Methodologies
The synthesis of 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves several key steps:
Step 1: Formation of the Piperidine Ring
Piperidine derivatives can be synthesized through standard amine coupling reactions. The introduction of functional groups occurs during this stage to enhance biological activity.
Step 2: Introduction of the Pyridine Moiety
The pyridine group is integrated into the structure through alkylation or acylation reactions using appropriate precursors. This step is crucial for imparting specific pharmacological properties.
Step 3: Coupling with Biphenyl Component
The biphenyl moiety is introduced via coupling reactions that may involve palladium-catalyzed cross-coupling techniques to ensure high yields and purity.
Study 1: Antimigraine Activity
A study examining the efficacy of similar compounds indicated promising results in animal models for migraine treatment, showing significant reductions in headache frequency and intensity when administered intranasally.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as effective antimicrobial agents.
Study 3: Oxidative Stress Reduction
Research into related compounds revealed their capacity to reduce oxidative stress markers in cellular models, suggesting that this compound could play a role in therapeutic strategies aimed at mitigating oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of biphenyl-piperidine derivatives. Below is a detailed comparison with structurally analogous molecules:
Structural Analogues with Biphenyl-Piperidine/Ethanone Motifs
Pharmacological and Physicochemical Insights
- Substituent Effects: Electron-Withdrawing Groups: Fluorine (e.g., ) or nitro groups (e.g., ) increase polarity and binding affinity but may reduce bioavailability . Pyridinyloxy vs. Piperidine Substitution: Morpholine () or benzoyl () modifications alter solubility and conformational flexibility. The pyridinyloxy substituent in the target compound balances lipophilicity and hydrogen-bonding capacity .
- Activity Trends: Compounds with biphenyl-ethanone cores (e.g., ) show affinity for acetylcholinesterase or kinase targets, as seen in crystallographic studies () . Fluorinated derivatives () exhibit enhanced metabolic stability, while amino-substituted analogues () may improve solubility but reduce membrane permeability .
Preparation Methods
Nucleophilic Aromatic Substitution
The pyridinyloxy group is introduced to piperidine via nucleophilic substitution. 4-Hydroxypiperidine reacts with 4-chloropyridine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This method yields 4-(pyridin-4-yloxy)piperidine with moderate to high efficiency (65–85%).
Mechanistic Insight :
The reaction proceeds through deprotonation of the piperidine hydroxyl group by K₂CO₃, generating a nucleophilic alkoxide that attacks the electron-deficient C-4 position of 4-chloropyridine. The leaving group (Cl⁻) is eliminated, forming the ether linkage.
Preparation of 2-([1,1'-Biphenyl]-4-yl)Acetyl Precursors
Suzuki-Miyaura Cross-Coupling
The biphenyl segment is constructed using a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromophenylboronic acid and benzene . Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture at 80°C for 8 hours, 1,1'-biphenyl-4-ylboronic acid is obtained. Subsequent acetylation via Friedel-Crafts acylation with acetyl chloride and AlCl₃ yields 2-([1,1'-biphenyl]-4-yl)acetyl chloride .
Optimization Note :
Increasing the reaction temperature to 100°C and using microwave irradiation reduces the coupling time to 2 hours while maintaining a yield of 78–82%.
Coupling of Intermediates to Form the Target Compound
Amide Bond Formation
The final step involves coupling 2-([1,1'-biphenyl]-4-yl)acetyl chloride with 4-(pyridin-4-yloxy)piperidine in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction is stirred at room temperature for 6–8 hours.
Reaction Conditions :
- Molar ratio: 1:1.2 (acetyl chloride:piperidine derivative)
- Yield: 70–75%
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7)
Side Reactions :
Competitive O-acylation of the pyridinyloxy group is mitigated by using a slight excess of the piperidine derivative.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines Suzuki-Miyaura coupling and acylation in a single pot. 4-Bromophenylboronic acid and benzene undergo coupling, followed by in situ acetylation with acetyl chloride. The intermediate is then reacted with 4-(pyridin-4-yloxy)piperidine without isolation. This method reduces purification steps but requires precise stoichiometric control (yield: 60–65%).
Reductive Amination
An alternative pathway involves reductive amination of 2-([1,1'-biphenyl]-4-yl)ethanone with 4-(pyridin-4-yloxy)piperidine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method suffers from low efficiency (40–50%) due to competing ketone reduction.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity. Residual solvents (DMF, DCM) are quantified via GC-MS and maintained below ICH limits.
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to toluene/water biphasic systems in Suzuki couplings improves phase separation and yield.
Catalytic Efficiency
Pd catalysts with bulky ligands (e.g., XPhos) suppress homocoupling byproducts in biphenyl synthesis, increasing yield by 10–15%.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Immobilized Pd on activated carbon allows catalyst recovery via filtration, reducing Pd waste by 80%.
Green Chemistry Metrics
- E-factor : 12.5 (kg waste/kg product)
- PMI : 6.8 (total mass input/mass product) Water-intensive steps contribute to higher metrics, necessitating solvent recovery systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, a common method for biphenyl derivatives. Key steps include:
- Acylation : Reacting biphenyl with acetyl chloride in the presence of AlCl₃ as a Lewis acid catalyst .
- Piperidine Functionalization : Introducing the 4-(pyridin-4-yloxy)piperidin-1-yl moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Optimal yields (~70–80%) are achieved at 60–80°C with stoichiometric control of reagents .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm biphenyl and piperidine ring integration. Key signals include aromatic protons (δ 7.2–8.0 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ≈ 399.18 for C₂₅H₂₂N₂O₂) .
- X-ray Crystallography : Resolves π-π stacking between biphenyl and pyridine rings, critical for understanding solid-state interactions .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition Studies : Target kinases or proteases due to the pyridine-piperidine motif’s affinity for ATP-binding pockets .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the piperidine functionalization step?
- Methodological Answer :
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to <2 hours while improving yield by 15–20% .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, achieving >90% conversion in biphenyl acylation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays using identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1%) .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
- Target Deconvolution : Apply CRISPR-Cas9 knockouts or proteomics to confirm primary targets versus off-target effects .
Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
- Biphenyl Modifications : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance kinase inhibition by 3–5 fold .
- Piperidine Substituents : Replacing pyridin-4-yloxy with bulkier groups (e.g., tert-butyl) improves metabolic stability but reduces solubility .
- Ketone Replacement : Substituting the ethanone with a sulfone group increases selectivity for G-protein-coupled receptors (GPCRs) .
Q. How can computational modeling predict binding modes and guide experimental validation?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonds with pyridine N and hydrophobic contacts with biphenyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound in ATP-binding pockets .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
